Fgfr-IN-8 -

Fgfr-IN-8

Catalog Number: EVT-12529566
CAS Number:
Molecular Formula: C27H31Cl2N9O2
Molecular Weight: 584.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fgfr-IN-8 is a compound that acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are receptor tyrosine kinases involved in various physiological processes, including cell proliferation, differentiation, and survival. The FGFR family consists of four members (FGFR1 to FGFR4) that interact with multiple fibroblast growth factors (FGFs), leading to diverse biological effects. Fgfr-IN-8 has been developed as a potential therapeutic agent targeting aberrant FGFR signaling pathways implicated in several diseases, particularly cancer.

Source

Fgfr-IN-8 is derived from a series of chemical modifications aimed at enhancing selectivity and potency against specific FGFR isoforms. The development of this compound is documented in various patent filings and scientific literature, emphasizing its synthesis and biological evaluation .

Classification

Fgfr-IN-8 belongs to the class of small molecule inhibitors specifically designed to target FGFRs. These inhibitors can be classified based on their structural characteristics and mechanism of action, which typically involves competitive inhibition of ATP binding in the kinase domain of FGFRs.

Synthesis Analysis

Methods

The synthesis of Fgfr-IN-8 involves several key steps, utilizing organic synthesis techniques common in medicinal chemistry. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial step usually involves constructing a naphthyridine scaffold, which serves as the backbone for further modifications.
  2. Introduction of Functional Groups: Specific functional groups are introduced to enhance binding affinity and selectivity towards FGFRs. This may involve reactions such as bromination and alkylation.
  3. Final Modifications: The final steps often include purification techniques such as chromatography to isolate the desired product with high purity.

Technical details regarding specific reagents and conditions can be found in patent documents detailing the synthesis pathways .

Molecular Structure Analysis

Structure

Fgfr-IN-8 features a complex molecular structure characterized by a naphthyridine core substituted with various functional groups that facilitate interaction with FGFRs. The precise three-dimensional structure can be elucidated using X-ray crystallography or NMR spectroscopy, revealing key interactions with the receptor's binding site.

Data

The molecular formula for Fgfr-IN-8 is typically represented as C_xH_yBr_zN_aO_b, where x, y, z, a, and b denote the number of each atom present in the compound. Detailed structural data can be obtained from crystallographic studies or computational modeling approaches.

Chemical Reactions Analysis

Reactions

Fgfr-IN-8 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitution at halogenated positions on the naphthyridine scaffold.
  2. Aromatic Electrophilic Substitution: Functionalization may also occur through electrophilic aromatic substitution to introduce various substituents that enhance receptor binding.

These reactions are critical for optimizing the compound's pharmacological properties .

Mechanism of Action

Fgfr-IN-8 functions primarily by inhibiting the kinase activity of FGFRs. The mechanism involves:

  1. Binding to the ATP Site: Fgfr-IN-8 competes with ATP for binding at the kinase domain, thereby preventing phosphorylation of downstream signaling molecules.
  2. Disruption of Dimerization: By inhibiting ATP binding, Fgfr-IN-8 disrupts the dimerization process necessary for FGFR activation, leading to reduced signaling through pathways such as MAPK and PI3K/Akt.

This inhibition ultimately results in decreased cellular proliferation and survival in FGFR-dependent cancers .

Physical and Chemical Properties Analysis

Physical Properties

Fgfr-IN-8 is typically characterized by its crystalline form, melting point, solubility profile, and stability under various conditions. These properties are essential for formulation development and therapeutic use.

Chemical Properties

Chemical properties include:

  • Solubility: Solubility in common organic solvents (e.g., dimethyl sulfoxide) is often assessed for formulation purposes.
  • Stability: Stability studies under different pH levels and temperatures help determine shelf-life and storage conditions.

Relevant data on these properties can be derived from experimental studies conducted during the drug development process .

Applications

Fgfr-IN-8 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: It is being investigated as a targeted therapy for cancers exhibiting aberrant FGFR signaling, including bladder cancer and other solid tumors.
  2. Research Tool: Fgfr-IN-8 serves as a valuable tool for studying FGFR biology and signaling pathways in various cellular models.

The ongoing exploration into its efficacy and safety profiles continues to expand its potential applications in oncology .

Properties

Product Name

Fgfr-IN-8

IUPAC Name

4-[2-(2,6-dichloro-3,5-dimethoxyanilino)pyridin-3-yl]-N-[1-(1-propan-2-ylpiperidin-4-yl)pyrazol-4-yl]-1,3,5-triazin-2-amine

Molecular Formula

C27H31Cl2N9O2

Molecular Weight

584.5 g/mol

InChI

InChI=1S/C27H31Cl2N9O2/c1-16(2)37-10-7-18(8-11-37)38-14-17(13-33-38)34-27-32-15-31-26(36-27)19-6-5-9-30-25(19)35-24-22(28)20(39-3)12-21(40-4)23(24)29/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3,(H,30,35)(H,31,32,34,36)

InChI Key

QPGRMRIBWAFOOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N2C=C(C=N2)NC3=NC=NC(=N3)C4=C(N=CC=C4)NC5=C(C(=CC(=C5Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.